N-(3-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-4-2-5-12(8-11)16-20-17(24-21-16)23-10-15(22)19-14-7-3-6-13(18)9-14/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBMELQDRDQYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial fields. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and potential mechanisms of action.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 3-fluoroaniline with m-tolylthioacetic acid in the presence of appropriate reagents. The structural characterization was performed using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.
Anticancer Activity
The anticancer activity of this compound was evaluated against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 18.1 ± 2.4 | |
| HepG2 (Liver) | 14.1 ± 3.1 | |
| K562 (Leukemia) | 15.5 ± 1.8 |
The compound exhibited significant cytotoxic effects across these cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. In vitro studies suggest that the compound may induce apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis.
Case Studies
A recent study explored the effects of this compound on MCF-7 cells. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to control groups. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound induces apoptosis.
Another study focused on its effects on K562 cells, where it was found to inhibit the Bcr-Abl tyrosine kinase activity with an IC50 value of 7.4 µM. This inhibition is crucial for treating chronic myeloid leukemia (CML), highlighting the compound's potential as a targeted therapy for this malignancy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
